

Application Notes and Protocols for PZ-1190 in Neuroscience Research

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Compound of Interest

Compound Name: PZ-1190
Cat. No.: B2952637

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Introduction

PZ-1190, also known as (S)-4-((2-(2-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)isoquinoline, is a novel, multi-target antipsychotic agent with a promising preclinical profile for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] This compound has demonstrated potential to alleviate not only the positive symptoms but also the negative and cognitive symptoms associated with schizophrenia.[1][2] This document provides a comprehensive overview of the known applications of **PZ-1190** in neuroscience research, including its mechanism of action, pharmacological data, and detailed protocols for its use in preclinical models.

Mechanism of Action

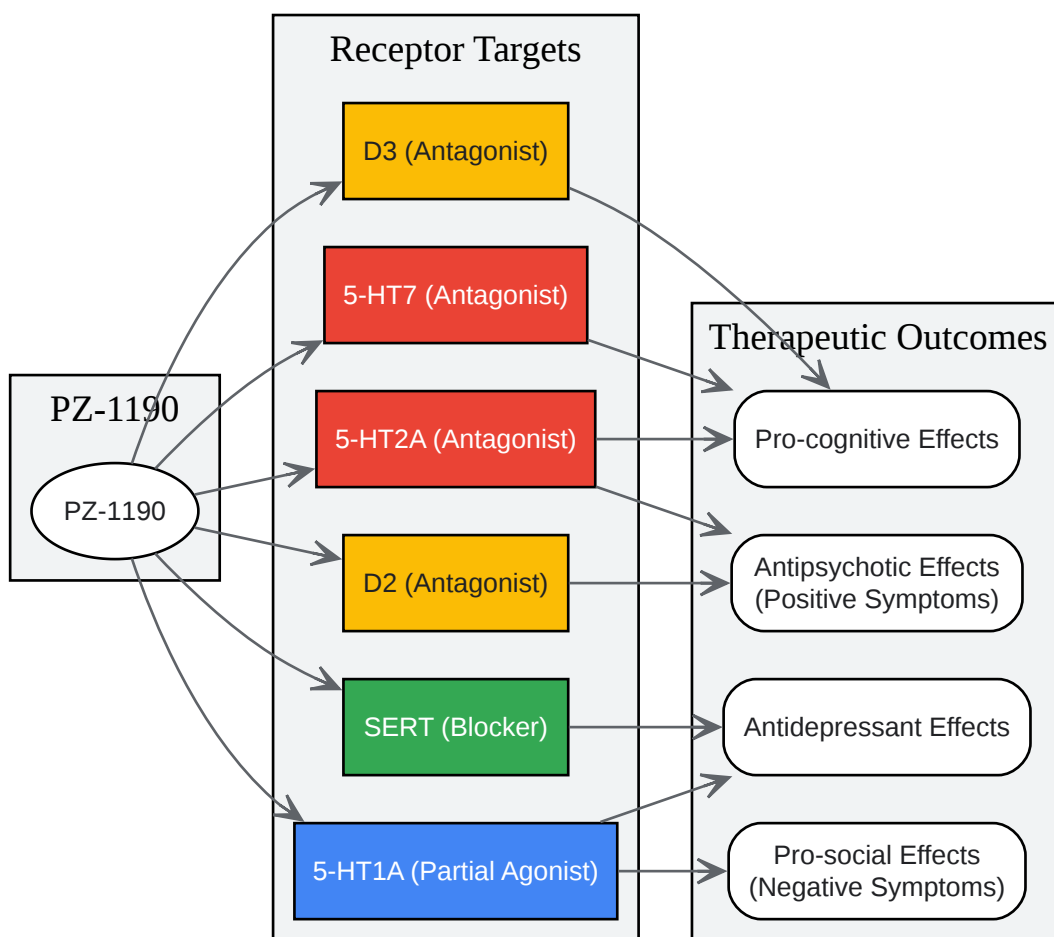
PZ-1190 is a multi-target ligand that interacts with a range of serotonin and dopamine receptors, which are key players in the pathophysiology of psychosis and mood disorders.[1][2] Its therapeutic potential is believed to stem from its unique polypharmacological profile, characterized by:

- Partial Agonism at Serotonin 5-HT_{1A} Receptors: This action is associated with anxiolytic and antidepressant effects.
- Antagonism at Serotonin 5-HT_{2A}, and 5-HT₇ Receptors: Blockade of these receptors is a hallmark of atypical antipsychotics and is thought to contribute to the reduction of positive symptoms and improvement of negative and cognitive symptoms.
- Antagonism at Dopamine D₂ and D₃ Receptors: Antagonism of D₂ receptors in the mesolimbic pathway is the primary mechanism for alleviating the positive symptoms of schizophrenia.[2]
- Blockade of the Serotonin Transporter (SERT): This action can contribute to antidepressant effects.[2]

This combination of activities suggests that **PZ-1190** may offer a broader spectrum of therapeutic effects with a potentially favorable side effect profile compared to existing antipsychotics.

Signaling Pathways

The therapeutic effects of **PZ-1190** are mediated through its modulation of complex downstream signaling cascades initiated by its interaction with serotonin and dopamine receptors. The following diagram illustrates the principal signaling pathways influenced by **PZ-1190**'s multi-target receptor engagement.



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PZ-1190 Multi-Target Signaling Pathway

Data Presentation

The following tables summarize the in vitro receptor binding and functional activity profile of **PZ-1190**.

Table 1: Receptor Binding Affinities of **PZ-1190**

Receptor	Ki (nM)
5-HT1A	1.5
5-HT2A	2.3
5-HT7	4.1
D2	12
D3	8.5
SERT	25

Ki values represent the inhibition constant and are a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Activity of **PZ-1190**

Receptor	Functional Assay	Activity
5-HT1A	[35S]GTPyS Binding	Partial Agonist
D2	cAMP Accumulation	Antagonist
5-HT2A	IP-One Accumulation	Antagonist

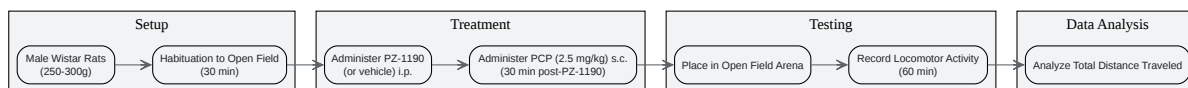
Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antipsychotic, pro-social, and pro-cognitive effects of **PZ-1190** in rodent models.

Phencyclidine (PCP)-Induced Hyperactivity Model (Antipsychotic Effects)

This model is widely used to screen for potential antipsychotic drugs by assessing their ability to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist, phencyclidine.[3]

Experimental Workflow:



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Workflow for PCP-Induced Hyperactivity Model

Methodology:

- **Animals:** Male Wistar rats weighing 250-300g are used. They are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
- **Apparatus:** An open-field arena (e.g., 40 x 40 x 40 cm) equipped with an automated video-tracking system to measure locomotor activity.
- **Procedure:**
 - Habituate the rats to the open-field arena for 30 minutes one day before the experiment.
 - On the test day, administer **PZ-1190** (e.g., 0.1, 0.3, 1 mg/kg) or vehicle (e.g., 1% Tween 80 in saline) via intraperitoneal (i.p.) injection.
 - 30 minutes after **PZ-1190** administration, administer phencyclidine (PCP) at a dose of 2.5 mg/kg via subcutaneous (s.c.) injection.
 - Immediately place the rat in the open-field arena and record its locomotor activity for 60 minutes.
- **Data Analysis:** The primary endpoint is the total distance traveled. A significant reduction in the total distance traveled in the **PZ-1190** treated groups compared to the vehicle-PCP group indicates antipsychotic-like activity.

Social Interaction Test (Pro-social Effects)

This test assesses the pro-social effects of a compound by measuring the amount of time a rat spends interacting with a novel conspecific.

Methodology:

- **Animals:** Male Sprague-Dawley rats are used. They are housed in pairs to maintain social behavior.
- **Apparatus:** A three-chambered social interaction arena. The central chamber is connected to two side chambers, one containing a novel, unfamiliar rat in a wire cage and the other containing an empty wire cage.
- **Procedure:**
 - Administer **PZ-1190** or vehicle i.p. 30 minutes before the test.
 - Place the test rat in the central chamber and allow it to explore all three chambers for a 10-minute habituation period.
 - Introduce a novel, unfamiliar rat into one of the side chambers (enclosed in a wire cage) and an empty wire cage into the other side chamber.
 - Record the behavior of the test rat for 10 minutes, measuring the time spent in each chamber and the time spent actively sniffing each wire cage.
- **Data Analysis:** A significant increase in the time spent in the chamber with the novel rat and/or sniffing the cage containing the novel rat in the **PZ-1190** treated group compared to the vehicle group indicates a pro-social effect.

Novel Object Recognition (NOR) Test (Pro-cognitive Effects)

The NOR test is used to evaluate a compound's ability to improve recognition memory, a domain of cognition that is often impaired in schizophrenia.

Methodology:

- Animals: Male Wistar rats are used.
- Apparatus: An open-field arena (e.g., 50 x 50 x 50 cm) and a set of two identical objects (familiar objects) and one novel object.
- Procedure:
 - Habituation: Allow the rats to explore the empty open-field arena for 10 minutes on two consecutive days.
 - Training (Familiarization) Phase:
 - Administer **PZ-1190** or vehicle i.p. 30 minutes before the training session.
 - Place two identical objects in the arena and allow the rat to explore them for 5 minutes.
 - Testing Phase:
 - After a retention interval (e.g., 1 hour or 24 hours), place the rat back in the arena where one of the familiar objects has been replaced by a novel object.
 - Allow the rat to explore the objects for 5 minutes and record the time spent exploring each object.
- Data Analysis: The discrimination index (DI) is calculated as: $(\text{Time exploring novel object} - \text{Time exploring familiar object}) / (\text{Total exploration time})$. A significantly higher DI in the **PZ-1190** treated group compared to the vehicle group indicates an improvement in recognition memory.

Conclusion

PZ-1190 is a promising multi-target compound with a pharmacological profile that suggests potential for the treatment of schizophrenia, including its negative and cognitive symptoms. The experimental protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of **PZ-1190** and similar compounds in the field of neuroscience. Further studies are warranted to fully elucidate its clinical efficacy and safety profile.

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